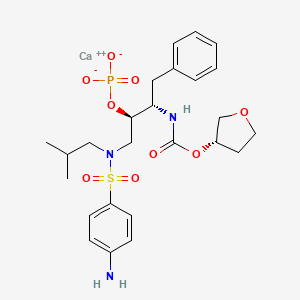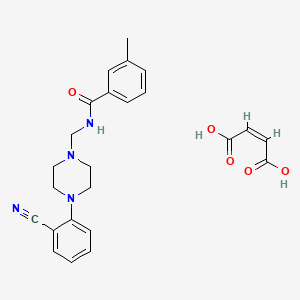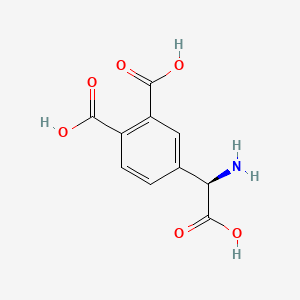
(6-Hydroxy-2-(4-hydroxy-phényl)benzo(b)thiophén-3-yl)-(4-(4-isopropylpipérazin-1-yl)-phényl)méthanone
Vue d'ensemble
Description
This compound is a second-generation selective estrogen receptor modulator (SERM) used to prevent osteoporosis in postmenopausal women . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue .
Synthesis Analysis
The synthesis of this compound is complex and involves multiple stages. It is an impurity of the nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene .Molecular Structure Analysis
The molecular formula of this compound is C28H27NO4S . It has a complex structure with multiple functional groups, including hydroxy, phenyl, and thiophen groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 473.58 . It has a predicted melting point of >109°C (dec.) and a predicted boiling point of 681.3±55.0 °C . The predicted density is 1.289±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .Applications De Recherche Scientifique
Recherche sur le cancer : Modulation des récepteurs des œstrogènes
Ce composé est structurellement apparenté au Raloxifène, un modulateur sélectif des récepteurs des œstrogènes (SERM) . Il peut être utilisé dans la recherche sur le cancer, en particulier pour l’étude du cancer du sein, où les œstrogènes jouent un rôle important dans la croissance tumorale. En agissant sur les récepteurs des œstrogènes, les chercheurs peuvent étudier les voies de prolifération des cellules cancéreuses et les interventions thérapeutiques potentielles.
Traitement de l’ostéoporose : Études de la densité osseuse
En tant que SERM, ce composé peut imiter l’action des œstrogènes sur les os, sans les risques associés pour les tissus mammaires . Cela le rend précieux pour la recherche sur les traitements de l’ostéoporose, permettant aux scientifiques d’explorer ses effets sur la densité et la résistance osseuses, et la prévention des fractures chez les femmes ménopausées.
Santé cardiovasculaire : Métabolisme du cholestérol
Des recherches indiquent que les SERM peuvent avoir des effets bénéfiques sur le métabolisme du cholestérol . Ce composé pourrait être utilisé pour étudier son impact sur les profils lipidiques, ce qui pourrait conduire à des éclaircissements sur la prévention des maladies cardiovasculaires en améliorant les taux de cholestérol.
Mécanisme D'action
Target of Action
The primary target of this compound is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development, as well as the maintenance of bone and cardiovascular health .
Mode of Action
This compound acts as a selective estrogen receptor modulator (SERM) . It has estrogen agonist effects on bone and cholesterol metabolism but behaves as a complete estrogen antagonist on mammary gland and uterine tissue . This means it can selectively activate or inhibit estrogen-like actions in different tissues .
Biochemical Pathways
The compound’s interaction with the estrogen receptor influences several biochemical pathways. For instance, in bone tissue, it can promote bone density and strength by stimulating osteoblastic activity and inhibiting osteoclastic activity . In contrast, in breast and uterine tissues, it can inhibit cell proliferation, thereby reducing the risk of cancer .
Pharmacokinetics
They are metabolized in the liver and excreted in bile and feces . These properties can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action depend on the tissue type. In bone tissue, it can lead to increased bone mineral density and reduced risk of fractures . In contrast, in breast and uterine tissues, it can lead to reduced cell proliferation and potentially lower the risk of certain types of cancer .
Action Environment
Environmental factors such as diet, lifestyle, and co-administration of other medications can influence the compound’s action, efficacy, and stability . For example, certain foods or drugs might interact with this compound, altering its absorption or metabolism . Additionally, individual genetic variations can also affect the compound’s action and the patient’s response to treatment .
Propriétés
IUPAC Name |
[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3S/c1-18(2)29-13-15-30(16-14-29)21-7-3-19(4-8-21)27(33)26-24-12-11-23(32)17-25(24)34-28(26)20-5-9-22(31)10-6-20/h3-12,17-18,31-32H,13-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEOPHGPHCWOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472568 | |
| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849662-80-2 | |
| Record name | Y134 compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849662802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)

